molecular formula C26H19F3N6O5S B2568459 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 902433-56-1

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2568459
CAS No.: 902433-56-1
M. Wt: 584.53
InChI Key: QXYGHQBABDCORJ-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative featuring a fused heterocyclic core with methoxy (8,9-dimethoxy), nitro (4-nitrophenyl), and trifluoromethyl (3-(trifluoromethyl)phenyl) substituents. The structure integrates a sulfur-linked acetamide moiety, which is critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N6O5S/c1-39-20-11-18-19(12-21(20)40-2)31-25(41-13-22(36)30-16-5-3-4-15(10-16)26(27,28)29)34-24(18)32-23(33-34)14-6-8-17(9-7-14)35(37)38/h3-12H,13H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGHQBABDCORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. Its structure allows for various modifications and derivatizations that can lead to the synthesis of more complex molecules. Researchers utilize it to explore new chemical reactions and pathways.

Biological Research

The compound exhibits potential as a tool in biological studies:

  • Enzyme Inhibition : Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
  • Protein Interactions : The unique functional groups present allow for interactions with proteins, facilitating studies on protein-ligand binding dynamics.

Medicinal Applications

The therapeutic potential of this compound is significant:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
  • Antimicrobial Properties : The presence of the nitrophenyl group may enhance its activity against various pathogens, indicating potential in treating infectious diseases.

Industrial Applications

In industrial settings, this compound may find applications in:

  • Material Science : Its unique chemical structure could be harnessed in the development of new materials with specific properties.
  • Chemical Processes : It can act as a reagent or catalyst in various chemical reactions, enhancing efficiency and selectivity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Anticancer Properties :
    • A research article published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound and their evaluation against cancer cell lines. Results indicated promising activity against breast cancer cells (IC50 values < 10 µM) .
  • Biological Activity Assessment :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting a role in metabolic disease treatment .
  • Material Development Research :
    • Research focused on using this compound as a precursor for developing novel polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Acetamide Modification
Target Compound Triazolo[1,5-c]quinazoline 4-Nitrophenyl Sulfanyl-linked acetamide N-[3-(Trifluoromethyl)Phenyl]
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyltriazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide Triazolo[1,5-c]quinazoline Phenyl Sulfanyl-linked acetamide N-(3-Chloro-4-Methoxyphenyl)
1,2,3-Triazole-substituted quinazolinone (Thummala et al.) Quinazolinone 1-Phenyl-1H-1,2,3-triazole 4(3H)-one None (propoxyl-benzaldehyde linkage)

Key Observations :

  • The trifluoromethyl group on the acetamide moiety increases lipophilicity and metabolic stability relative to the chloro-methoxyphenyl group in .
  • Thummala’s quinazolinone derivative lacks the triazoloquinazoline core, reducing structural rigidity and likely altering target selectivity.

Acetamide Derivatives with Triazole Linkages

Key Observations :

  • The target compound’s sulfanyl linkage and triazoloquinazoline core distinguish it from click chemistry-derived acetamides (e.g., 11g, 12g), which feature simpler triazole-quinoxaline hybrids .
  • The absence of nitroquinoxaline moieties in the target compound suggests divergent mechanisms of action compared to 11g/12g, which may intercalate DNA or inhibit topoisomerases.

Bioactivity and Structure-Activity Relationships (SAR)

highlights that compounds with similar bioactivity profiles often share structural motifs , such as electron-deficient aromatic systems and hydrogen-bonding substituents . For example:

  • Nitro groups (as in the target compound) are associated with kinase inhibition and antiproliferative effects in triazoloquinazoline analogs .
  • Trifluoromethyl groups enhance membrane permeability and resistance to oxidative metabolism, as seen in FDA-approved drugs like Celecoxib .

However, subtle structural changes significantly alter activity. For instance, replacing the 4-nitrophenyl group in the target compound with a 3-chloro-4-methoxyphenyl group (as in ) may shift selectivity from tyrosine kinases to serine/threonine kinases due to steric and electronic effects.

Biological Activity

The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 902433-72-1) is a synthetic organic molecule with potential biological activities. Its complex structure suggests various mechanisms of action that could be explored for therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O6SC_{24}H_{24}N_{6}O_{6}S, with a molecular weight of 524.6 g/mol. The structure features multiple functional groups, including triazole and quinazoline moieties, which are known for their biological relevance.

PropertyValue
Molecular FormulaC24H24N6O6SC_{24}H_{24}N_{6}O_{6}S
Molecular Weight524.6 g/mol
CAS Number902433-72-1

The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the triazolo and quinazoline frameworks are associated with anticancer activity.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways relevant to cancer progression or infection response.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines (e.g., KB, DLD-1) through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds featuring triazole and quinazoline structures have been reported to possess antimicrobial properties. A study demonstrated that related compounds exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the target compound may also show similar efficacy .

Case Studies

  • Antitumor Efficacy: In a comparative study of triazole derivatives, one compound demonstrated IC50 values in the low micromolar range against human tumor cell lines, indicating potent antitumor activity .
  • Antimicrobial Testing: Another study evaluated the antimicrobial effects of related quinazoline compounds, revealing significant inhibition zones against pathogenic bacteria using disk diffusion methods .

Research Findings

Recent investigations into similar compounds have highlighted several key findings:

  • Structure-Activity Relationship (SAR): Variations in substituents on the quinazoline ring significantly affect biological activity. For example, introducing electron-withdrawing groups enhances anticancer potency .
  • Synergistic Effects: Combinations of triazole derivatives with traditional chemotherapeutics have shown improved efficacy in preclinical models .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Basic
Methodological Answer:

  • Step 1: Begin with refluxing 4-amino-triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediate triazoloquinazoline scaffolds .
  • Step 2: Introduce the sulfanyl and acetamide moieties via nucleophilic substitution or thiol-ene reactions. For example, react the quinazoline intermediate with N-[3-(trifluoromethyl)phenyl]acetamide derivatives under inert atmospheres to minimize side reactions.
  • Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Statistical tools like ANOVA can validate the significance of each factor .

How can computational models predict the compound’s reactivity and binding affinity to biological targets?

Advanced
Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to map reaction pathways and transition states, particularly for sulfanyl group incorporation and nitro-phenyl interactions. Tools like Gaussian or ORCA are standard .
  • Molecular Dynamics (MD) Simulations: Use software such as COMSOL Multiphysics to simulate interactions with biological targets (e.g., GABA receptors). Parameterize force fields using experimental data from analogous anticonvulsant quinazoline derivatives .
  • Validation: Cross-check computational predictions with in vitro assays (e.g., radioligand binding studies) to refine models iteratively .

What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Basic
Methodological Answer:

  • NMR Spectroscopy: Use 1^1H/13^13C NMR to confirm substituent positions, especially the 8,9-dimethoxy and 4-nitrophenyl groups. Compare shifts with triazoloquinazoline reference spectra .
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., detecting the trifluoromethyl group’s isotopic pattern).
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, particularly for the triazolo[1,5-c]quinazoline core .

How should researchers design experiments to evaluate the compound’s biological activity while minimizing resource consumption?

Advanced
Methodological Answer:

  • Virtual Screening: Prioritize targets using cheminformatics platforms (e.g., Schrödinger’s Glide) to predict affinity for enzymes like cyclooxygenase or kinases .
  • In Silico ADMET Profiling: Predict pharmacokinetics (e.g., CYP450 inhibition) with tools like ADMETLab 2.0 to exclude non-viable candidates early .
  • High-Throughput Assays: Implement microplate-based fluorometric assays for preliminary activity screening (e.g., measuring GABA modulation in PTZ-induced seizure models) .

How can contradictions in biological activity data be resolved (e.g., inconsistent IC50 values across studies)?

Advanced
Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies using standardized protocols (e.g., OECD guidelines) to control for variables like cell line heterogeneity or solvent effects.
  • Sensory-Chemical Correlation: Apply methods from barrel research (e.g., linking bioactivity to structural descriptors via PCA or PLS regression) to identify confounding factors .
  • Replicate Key Experiments: Use quadruplicate sampling and blinded evaluators to reduce bias .

What methodologies enable efficient scale-up from milligram to gram-scale synthesis without compromising purity?

Basic
Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., nitro-group reductions). Monitor via inline FTIR to maintain reaction control .
  • Purification: Replace column chromatography with recrystallization or membrane separation (e.g., nanofiltration) for higher yields .
  • Quality Control: Implement HPLC-DAD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to ensure ≥95% purity .

How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological profiles?

Advanced
Methodological Answer:

  • Generative AI Models: Train on databases like ChEMBL to propose novel derivatives. Focus on modifying the trifluoromethylphenyl or sulfanyl groups .
  • Reaction Path Search Algorithms: Use GRRM or AFIR methods to explore alternative synthetic routes computationally .
  • Feedback Loops: Integrate robotic synthesis platforms (e.g., Chemspeed) to validate AI predictions experimentally, refining models in real time .

What strategies mitigate instability issues (e.g., nitro group reduction or sulfanyl oxidation) during storage?

Basic
Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests under varied pH, temperature, and light conditions. Monitor via LC-MS to identify degradation pathways .
  • Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photolysis/oxidation .

How to integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate the compound’s mechanism of action?

Advanced
Methodological Answer:

  • Network Pharmacology: Build interaction networks using STRING or KEGG to link target proteins to downstream pathways (e.g., neuroinflammation or apoptosis) .
  • Metabolomic Profiling: Apply GC-MS or LC-HRMS to treated cell lines, comparing metabolite shifts against controls. Use MetaboAnalyst for pathway enrichment analysis .

What ethical and methodological standards apply when publishing contradictory findings related to this compound?

Advanced
Methodological Answer:

  • Transparency: Disclose all raw data, experimental parameters (e.g., solvent lot numbers), and statistical methods in supplementary materials .
  • Peer Review: Engage interdisciplinary reviewers (e.g., synthetic chemists and pharmacologists) to assess validity. Use platforms like eLife for open peer review .
  • Replication Guidelines: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable independent verification .

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